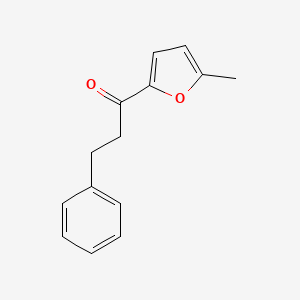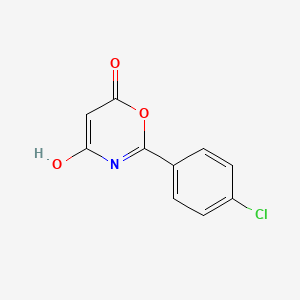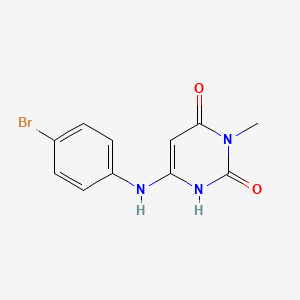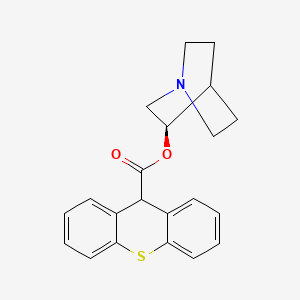![molecular formula C19H23NO B14315441 3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 106220-78-4](/img/structure/B14315441.png)
3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one is an organic compound characterized by its unique structure, which includes a biphenyl core with a hexylamino group and a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 1,1’-biphenyl-4-one with hexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The hexylamino group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-one derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Applications De Recherche Scientifique
3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism by which 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or its function in a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one: Similar structure with a hydroxyamino group instead of a hexylamino group.
3-[(Amino)methylidene][1,1’-biphenyl]-4(3H)-one: Contains an amino group instead of a hexylamino group.
Uniqueness
The uniqueness of 3-[(Hexylamino)methylidene][1,1’-biphenyl]-4(3H)-one lies in its specific functional groups and structural configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with similar compounds.
Propriétés
Numéro CAS |
106220-78-4 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-(hexyliminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-8-13-20-15-18-14-17(11-12-19(18)21)16-9-6-5-7-10-16/h5-7,9-12,14-15,21H,2-4,8,13H2,1H3 |
Clé InChI |
SSNMTZNHGVZFLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=CC1=C(C=CC(=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


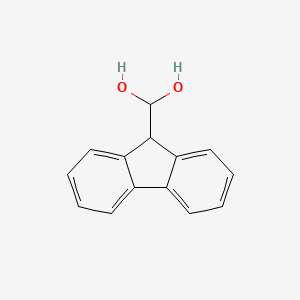
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
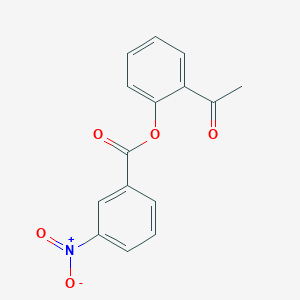
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
